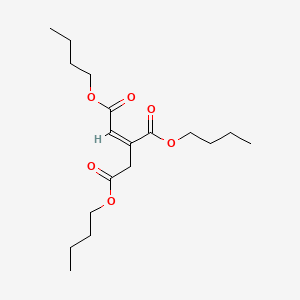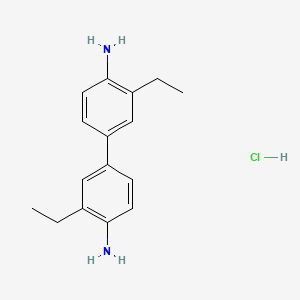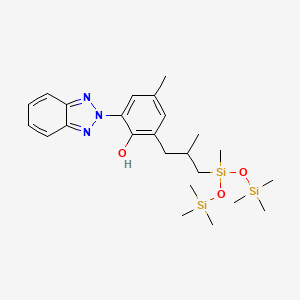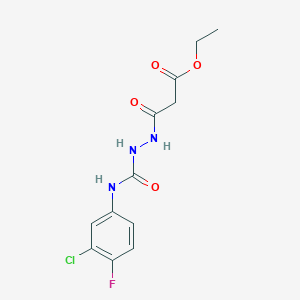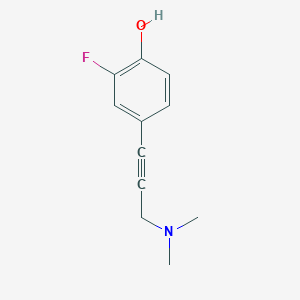
4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol is an organic compound that features a fluorophenol moiety substituted with a dimethylamino propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol typically involves the alkylation of a fluorophenol derivative with a dimethylamino propynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The fluorine atom in the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted phenol derivatives .
Aplicaciones Científicas De Investigación
4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The presence of the dimethylamino propynyl group and the fluorophenol moiety contributes to its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorophenol derivatives and compounds with dimethylamino propynyl groups, such as:
- 4-(3-(Ethylamino)prop-1-yn-1-yl)-2-fluorophenol
- 4-(3-(Methylamino)prop-1-yn-1-yl)-2-fluorophenol
- 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-chlorophenol
Uniqueness
The uniqueness of 4-(3-(Dimethylamino)prop-1-yn-1-yl)-2-fluorophenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the dimethylamino propynyl group and the fluorophenol moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)7-3-4-9-5-6-11(14)10(12)8-9/h5-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSARYYDLKZXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
